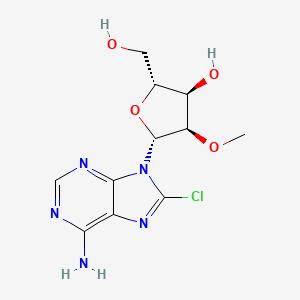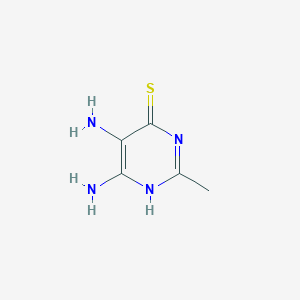
1-(Furan-2-ylmethyl)-3,1-benzoxazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that features both furan and oxazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the reaction of furan derivatives with benzoxazine precursors. One common method involves the Mannich reaction, where furfurylamine reacts with benzaldehyde and a phenolic compound under acidic conditions to form the oxazine ring . The reaction is usually carried out in a solvent such as toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recovery and recycling processes are often implemented to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazine ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines and other reduced forms of the oxazine ring.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with high thermal stability and low flammability
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring can undergo metabolic transformations, producing reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzoxazine derivatives: Compounds with similar oxazine rings but different substituents.
Furan derivatives: Compounds with furan rings but lacking the oxazine moiety.
Isoindoline-1,3-dione derivatives: Compounds with similar dione structures but different ring systems.
Uniqueness
1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to the combination of furan and oxazine rings, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
57385-07-6 |
|---|---|
Fórmula molecular |
C13H9NO4 |
Peso molecular |
243.21 g/mol |
Nombre IUPAC |
1-(furan-2-ylmethyl)-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C13H9NO4/c15-12-10-5-1-2-6-11(10)14(13(16)18-12)8-9-4-3-7-17-9/h1-7H,8H2 |
Clave InChI |
FYLGUCCXJTVZTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC(=O)N2CC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B12903522.png)
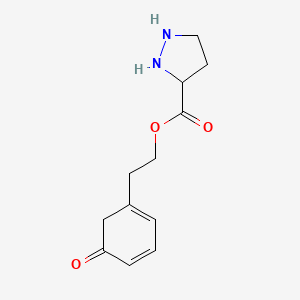
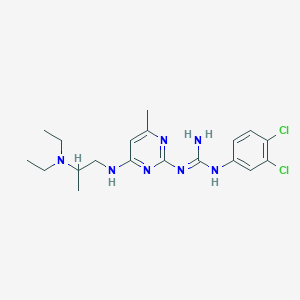
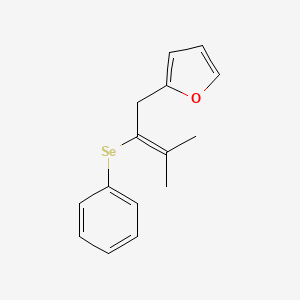

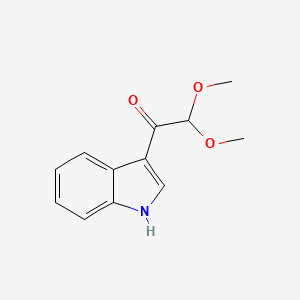
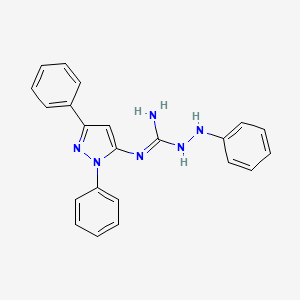
![1,2,3,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B12903553.png)
![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
![6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12903561.png)
![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)

